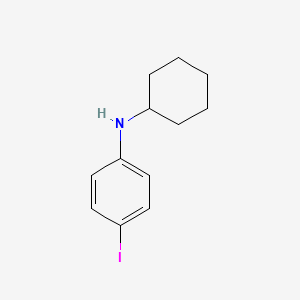

N-环己基-4-碘苯胺

描述

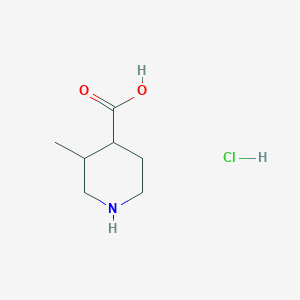

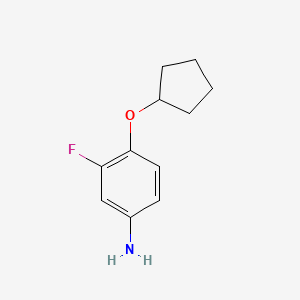

N-cyclohexyl-4-iodoaniline is a compound that contains 31 bonds in total, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) . It consists of 30 atoms: 16 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Iodine atom .

Synthesis Analysis

The synthesis of anilines like N-cyclohexyl-4-iodoaniline involves various reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The hydrogenation of 1-iodo-4-nitrobenzene serves as a model reaction to assess the catalytic performance of prepared catalysts .Molecular Structure Analysis

N-cyclohexyl-4-iodoaniline has a complex molecular structure with multiple bonds, rotatable bonds, aromatic bonds, and a secondary amine . It contains a total of 30 atoms, including Hydrogen, Carbon, Nitrogen, and Iodine .Chemical Reactions Analysis

The chemical reactions of N-cyclohexyl-4-iodoaniline involve various processes such as palladium-catalyzed amination of aryl halides . The hydrogenation of 1-iodo-4-nitrobenzene is a model reaction used to assess the catalytic performance of prepared catalysts .Physical And Chemical Properties Analysis

N-cyclohexyl-4-iodoaniline shares similar physical and chemical properties with open-chain secondary halides . It contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) .科学研究应用

芳构化反应

N-环己基-4-碘苯胺和相关化合物已在芳构化反应中得到研究。Hegde、Kassim 和 Kennedy (2001) 探索了 2-环己烯酮和相应的 N-烷基-1,3-环己二烯-1-胺的区域选择性碘化和芳构化,在与碘和碱金属醇盐反应后生成 N-烷基-2-碘苯胺 (Hegde, Kassim, & Kennedy, 2001)。

碘吲哚的合成

Yue、Yao 和 Larock (2006) 展示了通过使用 Pd/Cu 催化剂将末端乙炔与 N,N-二烷基-邻碘苯胺偶联,然后进行亲电环化反应来合成 3-碘吲哚 (Yue, Yao, & Larock, 2006)。

卤代苯胺的光化学

Freccero、Fagnoni 和 Albini (2003) 研究了 4-卤代苯胺(包括 4-碘苯胺)在不同溶剂中的光化学。他们表征了从三重态进行的反应,并分析了均裂和异裂断裂路径 (Freccero, Fagnoni, & Albini, 2003)。

抗肿瘤化合物的合成

McCarroll 等人 (2007) 研究了抗肿瘤 4-[1-(芳磺酰基-1H-吲哚-2-基)]-4-羟基环己二烯-1-酮的合成,其中涉及 2-碘苯胺或 5-氟-2-碘苯胺与芳磺酰氯的相互作用 (McCarroll et al., 2007)。

钯催化的环羰基化

Larksarp 和 Alper (2000) 探索了邻碘苯胺与杂环累积烯的钯催化的环羰基化反应,生成 4(3H)-喹唑啉酮衍生物 (Larksarp & Alper, 2000)。

镍催化的环化

Korivi 和 Cheng (2006) 开发了 2-碘苯胺与炔基芳基酮的高效镍催化的环化反应,生成喹啉衍生物 (Korivi & Cheng, 2006)。

作用机制

Mode of Action

It can be speculated that the iodine atom in the compound might be involved in halogen bonding, a type of non-covalent interaction . This could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structure, it might be involved in reactions that occur at the benzylic position, which are important for synthesis problems .

Pharmacokinetics

The presence of the iodine atom might influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution .

Action Environment

The action, efficacy, and stability of N-cyclohexyl-4-iodoaniline can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interactions with targets. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .

安全和危害

属性

IUPAC Name |

N-cyclohexyl-4-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEFYUXRLVWOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-iodoaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)

amine](/img/structure/B3076121.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)